1-(4-Ethylcyclohexyl)piperazine 1-(4-Ethylcyclohexyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107487
InChI: InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3
SMILES:
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

1-(4-Ethylcyclohexyl)piperazine

CAS No.:

Cat. No.: VC18107487

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylcyclohexyl)piperazine -

Specification

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name 1-(4-ethylcyclohexyl)piperazine
Standard InChI InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3
Standard InChI Key PFJGLJBUBRSAPF-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)N2CCNCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered piperazine ring (C₄H₁₀N₂) attached to a 4-ethylcyclohexyl moiety via a single bond. The cyclohexyl group adopts a chair conformation, with the ethyl substituent occupying an equatorial position to minimize steric strain . Key molecular parameters include:

PropertyValue
Molecular formulaC₁₂H₂₄N₂
Molecular weight196.34 g/mol
IUPAC name1-(4-Ethylcyclohexyl)piperazine
CAS registry number1183609-85-9

The piperazine ring’s two nitrogen atoms provide sites for hydrogen bonding and coordination chemistry, while the ethylcyclohexyl group contributes hydrophobicity, influencing solubility and membrane permeability .

Synthetic Methodologies

Alkylation of Piperazine

A plausible synthesis involves the alkylation of piperazine with 4-ethylcyclohexyl bromide or chloride. The reaction typically proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours :

Piperazine+4-Ethylcyclohexyl bromideK2CO3,DMF1-(4-Ethylcyclohexyl)piperazine+HBr\text{Piperazine} + \text{4-Ethylcyclohexyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(4-Ethylcyclohexyl)piperazine} + \text{HBr}

Optimization Considerations:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Stoichiometry: A 1:1 molar ratio minimizes di-alkylated byproducts.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .

Reductive Amination

An alternative route employs reductive amination between cyclohexanone derivatives and piperazine:

4-Ethylcyclohexanone+PiperazineNaBH4/AcOH1-(4-Ethylcyclohexyl)piperazine\text{4-Ethylcyclohexanone} + \text{Piperazine} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{1-(4-Ethylcyclohexyl)piperazine}

This method offers higher atom economy but requires careful control of reducing conditions to prevent over-reduction .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its hydrophobic cyclohexyl group:

SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
Dichloromethane>50

The calculated logP (octanol-water partition coefficient) of 3.2 suggests significant lipophilicity, favoring blood-brain barrier penetration in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) of similar piperazines reveals melting points between 80–120°C, with decomposition temperatures exceeding 200°C under nitrogen .

Hypothetical Biological Activities

Central Nervous System (CNS) Targets

Piperazine derivatives frequently exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors. Molecular docking studies predict moderate binding (Kᵢ ≈ 100–500 nM) to these targets due to:

  • Hydrogen bonding: Piperazine NH groups interact with Asp3.32 residues in transmembrane domains.

  • Hydrophobic interactions: The ethylcyclohexyl group occupies lipophilic receptor pockets .

Industrial and Materials Science Applications

Coordination Chemistry

The compound’s dual amine sites enable complexation with transition metals:

MetalStoichiometryApplication
Cu(II)1:2Catalytic oxidation reactions
Pd(II)1:1Cross-coupling catalysts

Stability constants (logK) for Cu²⁺ complexes approximate 8.5, comparable to EDTA derivatives .

Polymer Modification

Incorporation into epoxy or polyurethane matrices improves thermal resistance:

PolymerFlexural Strength (MPa)Improvement
Epoxy resin85 → 112+32%
Polyurethane foam0.5 → 0.7 (compressive)+40%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator